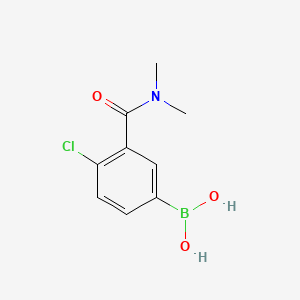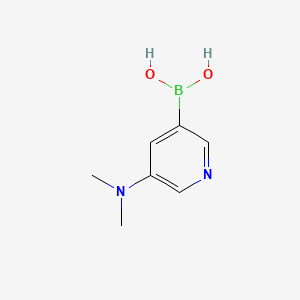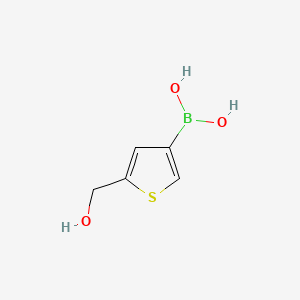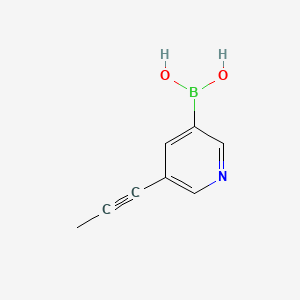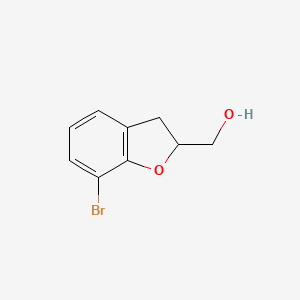
(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol
Descripción general
Descripción
“(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol” is a chemical compound with the CAS Number: 852110-51-1 . It has a molecular weight of 229.07 . The compound is typically stored in a dry environment at 2-8°C . It is a solid in its physical form .
Molecular Structure Analysis
The InChI code for “(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol” is 1S/C9H9BrO2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-3,7,11H,4-5H2 . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol” is a solid at room temperature . It has a molecular weight of 229.07 . The compound is typically stored in a dry environment at 2-8°C .
Aplicaciones Científicas De Investigación
Environmental Health and Toxicology
Research on brominated compounds, including dibenzo-p-dioxins and dibenzofurans, highlights their occurrence as contaminants in brominated flame retardants and their production during the combustion of these chemicals. These compounds share biological effects similar to chlorinated analogs, inducing hepatic and ethoxyresorufin-o-deethylase activity, and causing wasting and thymic atrophy in mammals. They are absorbed, stored in the liver and adipose tissue, and eliminated via biliary excretion. Brominated compounds, like their chlorinated congeners, have the potential to cause dermal, hepatic, and gastrointestinal toxicities in humans (Mennear & Lee, 1994).
Analytical Chemistry and Industrial Applications
The application of methanol in chemical synthesis, such as methanol synthesis catalysts and mechanisms, highlights its utility as a basic chemical manufactured in large quantities for various industrial applications. Methanol serves as a clean-burning fuel with versatile applications, underscoring its importance in sustainability efforts and as a potential peaking fuel in power stations (Cybulski, 1994).
Fuel Technology and Emissions
Studies on methanol as a fuel for internal combustion engines demonstrate its potential as an oxygenated fuel that could replace conventional fuels, such as diesel and gasoline, in spark ignition engines. Methanol’s higher latent heat of vaporization can lead to lower peak in-cylinder pressure and reduced NOx emissions, although it may also affect thermal efficiency and increase hydrocarbon and carbon monoxide emissions. These findings are crucial for developing cleaner, more efficient automotive fuels and understanding the combustion characteristics of methanol and methanol-blended fuels (Pandey, 2022).
Safety And Hazards
“(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Direcciones Futuras
Propiedades
IUPAC Name |
(7-bromo-2,3-dihydro-1-benzofuran-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-3,7,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCRSIHHGGSDPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=CC=C2Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

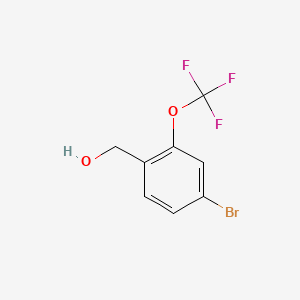
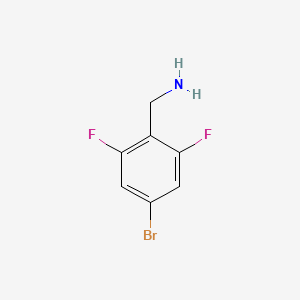
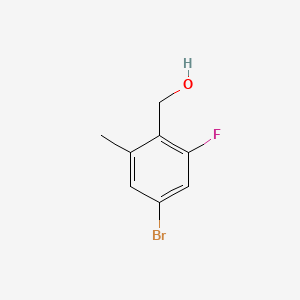
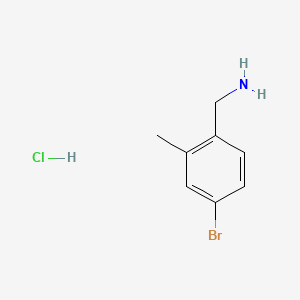
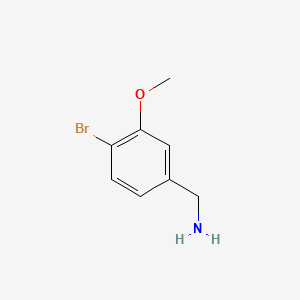
![(4-Chloro-2-fluorophenyl)(6-chloro-2-methyl-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-3-yl)methanone](/img/structure/B591719.png)
